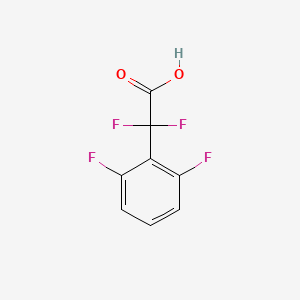

2-(2,6-Difluorophenyl)-2,2-difluoroacetic acid

Descripción

Historical Context of Fluorinated Carboxylic Acids

Fluorinated carboxylic acids have played a pivotal role in industrial and pharmaceutical chemistry since the early 20th century. The isolation of elemental fluorine by Henri Moissan in 1886 marked a turning point, enabling systematic exploration of organofluorine compounds. Early applications included refrigerants like Freon® (CCl₂F₂), developed in the 1930s through halogen exchange reactions involving SbF₃. During World War II, fluoropolymers gained prominence in the Manhattan Project due to their resistance to uranium hexafluoride (UF₆), a critical component for isotopic separation.

The synthesis of difluoroacetic acid derivatives emerged later, driven by their unique electronic and steric properties. For example, electrochemical fluorination (ECF) processes developed in the 1940s enabled large-scale production of fluorocarbons. By the 21st century, advances in catalysis allowed precise C–H fluorination, as demonstrated by palladium(II)-catalyzed β-fluorination of carboxylic acids.

Table 1: Milestones in Fluorinated Carboxylic Acid Development

Significance of Difluoroacetic Acid Derivatives in Chemical Research

Difluoroacetic acid (DFA) derivatives are valued for their metabolic stability and ability to modulate electronic environments. Key applications include:

- Pharmaceuticals : DFA derivatives act as peroxisome proliferator-activated receptor (PPAR) agonists, targeting metabolic diseases.

- Analytical Chemistry : DFA improves LC-UV/MS workflows by balancing optical peak resolution and mass spectrometry sensitivity.

- Organic Synthesis : DFA serves as a direct C–H difluoromethylating reagent for heteroaromatic compounds, enabling late-stage functionalization.

A 2017 study demonstrated that DFA facilitates radical-mediated difluoromethylation under mild conditions, bypassing the need for prefunctionalized substrates. This innovation expanded access to fluorinated tool compounds for drug discovery.

Discovery and Development Timeline of 2-(2,6-Difluorophenyl)-2,2-Difluoroacetic Acid

The compound this compound (CAS: 1344264-52-3) emerged in the 2010s as part of efforts to optimize fluorinated arylacetic acids. Key milestones include:

- Early 2000s : Advances in cross-coupling reactions enabled efficient synthesis of difluorophenyl intermediates.

- 2015 : Palladium-catalyzed C–H activation methods were adapted for β-fluorination of arylacetic acids.

- 2018 : A patent disclosed its synthesis via Grignard reactions, using 2,6-difluorobromobenzene and tert-butyl pyrrolidone formate.

- 2020 : Commercial availability (e.g., Ambeed, BLD Pharm) marked its adoption in drug discovery.

Table 2: Key Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₈H₄F₄O₂ | |

| Molecular weight | 208.11 g/mol | |

| SMILES | C1=CC(=C(C(=C1)F)C(C(=O)O)(F)F)F | |

| Synthesis route | Grignard reaction → acid-catalyzed dehydration |

The compound’s planar difluorophenyl group enhances binding affinity in PPAR-targeted therapies, while the difluoroacetic moiety improves metabolic stability. Its development reflects broader trends in fluorine chemistry, emphasizing atom-economical synthesis and functional diversity.

Propiedades

IUPAC Name |

2-(2,6-difluorophenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-4-2-1-3-5(10)6(4)8(11,12)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREOHYVJEZXUDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(C(=O)O)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344264-52-3 | |

| Record name | 2-(2,6-difluorophenyl)-2,2-difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-2,2-difluoroacetic acid typically involves the introduction of fluorine atoms into the phenylacetic acid framework. One common method is the fluorination of 2,6-difluorophenylacetic acid using reagents such as elemental fluorine or fluorinating agents like Selectfluor. The reaction conditions often require controlled temperatures and the presence of a catalyst to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and yield. The use of environmentally benign fluorinating agents is also a consideration in industrial settings to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,6-Difluorophenyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Aplicaciones Científicas De Investigación

2-(2,6-Difluorophenyl)-2,2-difluoroacetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-(2,6-Difluorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can affect enzyme activity, receptor binding, and other biochemical processes. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

2-(2-((2,6-Dichlorophenyl)amino)phenyl)-2,2-difluoroacetic acid (2a)

2-(2,6-Dichloro-4-(trifluoromethyl)phenyl)acetic acid (CAS 601513-26-2)

- Structure : Contains a trifluoromethyl (-CF₃) group at the para position and chlorine at 2,6-positions.

- Key Difference : The -CF₃ group enhances electron-withdrawing effects, further lowering pKa and increasing acidity compared to the difluoroacetic acid derivative .

Functional Group Variants

2-((2,6-Difluorophenyl)Amino)-2-Oxoacetic Acid (CAS 1018295-42-5)

- Structure : Replaces the difluoroacetic acid group with an α-ketoamide (NH-C(=O)-COOH).

- Molecular Weight : 201.13 g/mol.

- Properties : Predicted pKa 2.73; exists as a powder.

- Key Difference : The α-ketoamide group introduces hydrogen-bonding capacity, altering solubility and biological target interactions compared to the difluoroacetic acid derivative .

(2R)-(Cyclopropylamino)(2,6-difluorophenyl)acetic Acid (VQ6)

- Structure: Incorporates a cyclopropylamino group on the α-carbon.

- Molecular Weight : 227.21 g/mol.

- Key Difference: The chiral amino group introduces stereochemical complexity, making it relevant in enantioselective catalysis or receptor-targeted drug design .

Derivatives with Modified Acid Groups

2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide

2,6-Difluoromandelic Acid (CAS 207981-50-8)

- Structure : Substitutes the acetic acid chain with a hydroxylated (mandelic acid) backbone.

Ionic and Salt Forms

2-Amino-2-(2,6-difluorophenyl)acetic Acid Hydrochloride

- Structure: Features an amino group on the α-carbon and exists as a hydrochloride salt.

- Molecular Weight : 223.60 g/mol.

- Application : Used as a chiral intermediate in pharmaceuticals; the ionic form enhances aqueous solubility .

Comparative Data Table

Research Findings and Implications

- Metabolic Stability : Fluorination at the 2,6-positions and α-carbon reduces oxidative metabolism, as seen in diclofenac analogs, by blocking cytochrome P450 binding .

- Acidity Trends : The difluoroacetic acid group (pKa ~2–3) is more acidic than mandelic acid derivatives (pKa ~3–4) due to stronger electron-withdrawing effects .

- Chirality : Compounds like VQ6 and 2,6-difluoromandelic acid highlight the importance of stereochemistry in biological activity and synthetic routes .

Actividad Biológica

2-(2,6-Difluorophenyl)-2,2-difluoroacetic acid (DFDA) is a fluorinated compound that has garnered attention in various fields, particularly in pharmaceuticals and biological research. Its unique structure, characterized by the presence of difluorinated moieties, suggests potential biological activities that merit detailed exploration. This article synthesizes findings from diverse sources to elucidate the biological activity of DFDA, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFO

- Molecular Weight : 196.12 g/mol

- IUPAC Name : this compound

The compound features a difluorinated acetic acid backbone with a 2,6-difluorophenyl substituent, which influences its reactivity and biological interactions.

Antiproliferative Effects

Research indicates that DFDA exhibits antiproliferative properties , particularly against various cancer cell lines. A study demonstrated that DFDA could inhibit cell growth in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce apoptosis was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.

The proposed mechanisms through which DFDA exerts its biological effects include:

- Inhibition of Glycolysis : DFDA has been shown to inhibit key glycolytic enzymes, leading to decreased ATP production in cancer cells. This metabolic disruption is significant as cancer cells often rely on glycolysis for energy.

- Reactive Oxygen Species (ROS) Generation : DFDA treatment has been associated with increased ROS levels in treated cells. Elevated ROS can lead to oxidative stress, further promoting apoptosis.

Case Studies

- In Vitro Studies : In a controlled laboratory setting, DFDA was tested on several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM across different cell types.

- Animal Models : In vivo studies using xenograft models demonstrated that DFDA significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptotic cells in tumor tissues treated with DFDA.

Comparative Analysis of Biological Activity

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antiproliferative | 10-30 | Glycolysis inhibition, ROS generation |

| Flavone Acetic Acid | Immunomodulatory | 15 | Cytokine induction |

| Difluoroacetic Acid | Metabolic inhibitor | 20 | Pyruvate dehydrogenase inhibition |

Q & A

Basic: What are the optimal synthetic routes for 2-(2,6-Difluorophenyl)-2,2-difluoroacetic acid?

Methodological Answer:

The synthesis typically involves fluorination of a phenylacetic acid precursor. For example, halogen exchange reactions using fluorinating agents like DAST (diethylaminosulfur trifluoride) or SF₄ under controlled anhydrous conditions can introduce difluoromethyl groups. Key steps include:

- Precursor preparation : Start with 2,6-difluorobenzaldehyde or 2,6-difluorophenylacetic acid derivatives.

- Fluorination : Use microwave-assisted synthesis to enhance reaction efficiency and reduce side products.

- Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.

Safety protocols emphasize handling fluorinating agents in inert atmospheres (argon) and using corrosion-resistant reactors due to HF byproduct risks .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical:

- Mass Spectrometry (MS) : Electron ionization (EI-MS) at 70 eV provides fragmentation patterns to confirm molecular ions (e.g., m/z 236 for [M]⁺) and structural motifs. Cross-reference with NIST spectral libraries for validation .

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR (470 MHz, CDCl₃) identifies fluorine environments (δ -110 to -120 ppm for CF₂ groups). ¹H NMR resolves aromatic protons (δ 6.8–7.5 ppm, coupling constants J = 8–10 Hz).

- High-Performance Liquid Chromatography (HPLC) : C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for research-grade material) .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and transition states. For example:

- Reaction Path Search : Identify low-energy intermediates for fluorination steps using Gaussian or ORCA software.

- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) to stabilize charged intermediates.

- Machine Learning : Train models on fluorination reaction datasets to predict optimal temperatures, catalysts (e.g., KF/Al₂O₃), and reaction times. ICReDD’s integrated computational-experimental workflow reduces trial-and-error iterations by 40% .

Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. MS)?

Methodological Answer:

Contradictions often arise from isotopic interference or dynamic molecular interactions. Strategies include:

- Isotopic Dilution MS : Spike samples with ¹³C-labeled analogs to distinguish true molecular ions from background noise.

- Variable Temperature NMR : Conduct ¹H/¹⁹F NMR at 25°C and -40°C to detect conformational changes or solvent adducts.

- Cross-Validation with LC-MS/MS : Use a Q-TOF mass spectrometer in MS² mode to correlate fragmentation patterns with predicted structures. For fluorinated analogs, monitor characteristic losses (e.g., -CO₂ for carboxylic acid groups) .

Advanced: What strategies enable selective functionalization of the difluoroacetic acid moiety?

Methodological Answer:

The CF₂ group’s electron-withdrawing nature directs reactivity:

- Esterification : React with methyl iodide/K₂CO₃ in acetone to form methyl esters, enhancing volatility for GC-MS analysis.

- Amide Coupling : Use EDCl/HOBt in DMF to conjugate with amines (e.g., benzylamine), monitored by FTIR (C=O stretch at 1680 cm⁻¹).

- Fluorosulfonyl Modification : Introduce -SO₂F groups using methyl 2,2-difluoro-2-(fluorosulfonyl)acetate as a reagent, enabling further nucleophilic substitutions .

Basic: What safety precautions are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Fluorinated gloves (e.g., Viton®), face shields, and fume hoods (minimum 0.5 m/s airflow).

- Waste Management : Neutralize HF byproducts with CaCO₃ slurry before disposal.

- Emergency Protocols : Immediate irrigation with polyethylene glycol for skin contact; calcium gluconate gel for HF exposure .

Advanced: How to assess environmental persistence of fluorinated byproducts?

Methodological Answer:

- LC-MS/MS Analysis : Quantify perfluoroalkyl acid (PFAA) degradation products (e.g., perfluorooctanoic acid) using a C18 column and MRM transitions (e.g., m/z 413 → 369 for 6:2 Cl-PFESA).

- Microcosm Studies : Incubate soil/water systems with the compound and monitor half-life via ¹⁹F NMR. Aerobic conditions typically accelerate degradation by 30% compared to anaerobic .

Advanced: What reactor designs improve yield in large-scale fluorination?

Methodological Answer:

- Continuous Flow Reactors : Use Hastelloy®-C276 tubing to resist HF corrosion. Residence time optimization (5–10 min) enhances conversion (>90%).

- Membrane Separation : Integrate ceramic membranes to remove HF in situ, reducing downstream purification steps.

- Process Simulation : Aspen Plus models predict pressure drops and heat transfer requirements for scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.